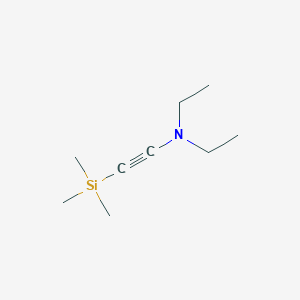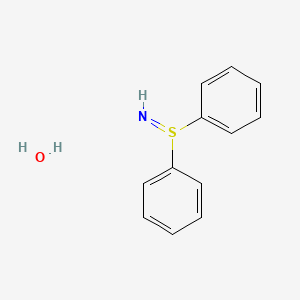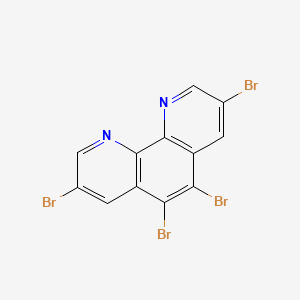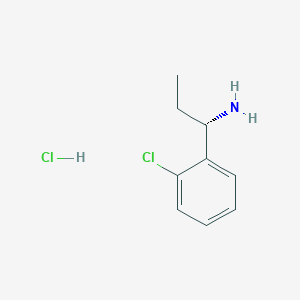
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound might also have one or more common names.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. The description would include all necessary reagents, the reaction conditions (such as temperature and solvent), and the steps of the procedure.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types of bonds (covalent, ionic, etc.) and their arrangement in three-dimensional space. Techniques such as X-ray crystallography might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.科学的研究の応用
Antibacterial and Antioxidant Properties
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride has been investigated for its potential antibacterial and antioxidant properties. A study synthesized various amine oxalates, including those derived from (1S)-1-(2-Chlorophenyl)propylamine, and evaluated their antibacterial and antioxidant activities. Some compounds exhibited significant antibacterial activity, although they generally did not neutralize superoxide radicals (Arutyunyan et al., 2012).
Pharmacological Research Tool
The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, a target of interest in pharmacological research. This discovery is significant for the development of new pharmacological tools and potential drug leads, with the enantiopure (+)- and (-)- forms of the compound showing differing activities at the receptor (Croston et al., 2002).
Spectroscopic and Crystallographic Characterization
The compound has been a subject of spectroscopic and crystallographic studies, particularly in the context of cathinone derivatives. These studies are crucial for understanding the structural and chemical properties of the compound and related substances (Kuś et al., 2016).
Synthesis of Novel Compounds
The compound has been used in the synthesis of new chemical entities. For instance, it has been involved in the creation of hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes, which have applications in various chemical processes (Warad et al., 2010).
Electrochemical Oxidation Studies
It has also been studied for its electrochemical properties, particularly in the context of amino-substituted triphenylamine derivatives. These studies contribute to the understanding of electrochemical behaviors of such compounds (Chiu et al., 2005).
Pharmaceutical Manufacturing
The compound is relevant in the synthesis of pharmaceuticals, such as in the improved industrial synthesis of the antidepressant sertraline. This synthesis process highlights the compound's utility in creating high-purity pharmaceutical ingredients (Vukics et al., 2002).
Safety And Hazards
This would include a discussion of any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions.
将来の方向性
This would involve a discussion of areas for future research. For example, if the compound has medicinal properties, future directions might include developing more effective synthesis methods, studying the compound’s mechanism of action in more detail, or conducting clinical trials.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
(1S)-1-(2-chlorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467968 |
Source


|
| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |
CAS RN |
873893-94-8 |
Source


|
| Record name | (1S)-1-(2-Chlorophenyl)propylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

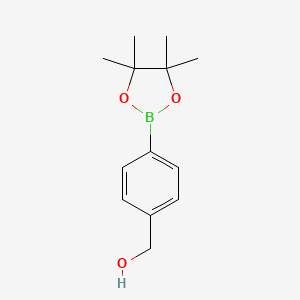
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)
![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)
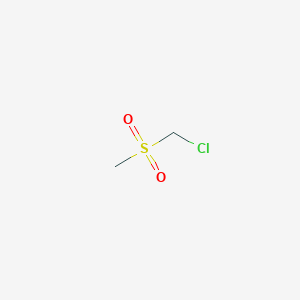
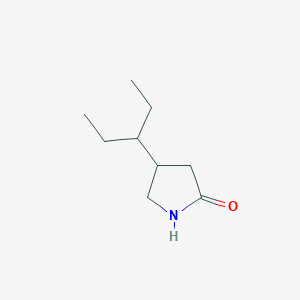
![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)
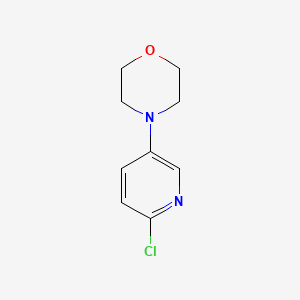
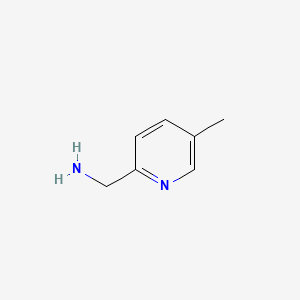
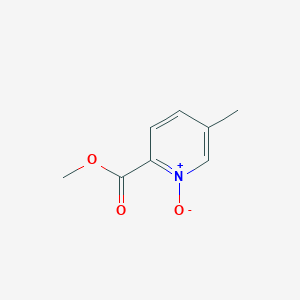
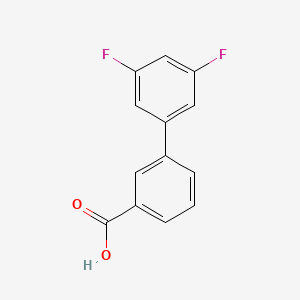
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
